7-Methyl-2,3-dihydrobenzofuran-5-ol
Description
7-Methyl-2,3-dihydrobenzofuran-5-ol is a dihydrobenzofuran derivative characterized by a fused benzene-furan ring system with a hydroxyl group at the 5th position and a methyl group at the 7th position. The dihydro component (saturation at the 2,3-positions) imparts increased stability compared to fully aromatic benzofurans, while the hydroxyl and methyl substituents modulate its electronic, solubility, and biological properties.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
7-methyl-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C9H10O2/c1-6-4-8(10)5-7-2-3-11-9(6)7/h4-5,10H,2-3H2,1H3 |
InChI Key |
HJBHHNMKQQPLFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrobenzofuran-5-ol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-dihydrobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the benzofuran ring .
Scientific Research Applications
7-Methyl-2,3-dihydrobenzofuran-5-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its biological activities and potential therapeutic effects.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and microbial infections
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-dihydrobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . The compound may also exhibit antimicrobial activity by disrupting the cell membrane of bacteria or inhibiting essential enzymes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers and Substituent Effects
The position and type of substituents significantly influence the compound’s reactivity and biological activity. Key comparisons include:
2.3-Dihydrobenzofuran-7-ol
- Structure : Hydroxyl group at position 7; lacks the methyl group.
- Differences : The hydroxyl at position 7 reduces lipophilicity compared to 7-methyl substitution. This compound exhibits higher reactivity in electrophilic aromatic substitution due to the activating hydroxyl group .
- Biological Impact : Demonstrates distinct antimicrobial activity but lower metabolic stability than 7-methyl derivatives .
5-Methoxy-2,3-dihydro-1-benzofuran-7-ol
- Structure : Methoxy group at position 5; hydroxyl at position 7.
- Differences : The methoxy group at position 5 enhances electron density on the ring, altering redox properties. This compound shows stronger anti-cancer activity (IC₅₀ = 12 µM in HepG2 cells) compared to the hydroxylated analog, likely due to improved membrane permeability .
5-Nitro-2,3-dihydrobenzofuran-7-ol
- Structure : Nitro group at position 5; hydroxyl at position 7.
- Differences : The nitro group’s electron-withdrawing nature reduces ring electron density, increasing susceptibility to nucleophilic attack. This compound exhibits potent antibacterial activity (MIC = 4 µg/mL against S. aureus) but higher toxicity compared to methyl-substituted analogs .
Functional Group Variations
(2-Methyl-2,3-dihydrobenzofuran-5-yl)-methanol
- Structure: Methyl at position 2; methanol group at position 5.
- Differences: The methanol group introduces hydrogen-bonding capacity, enhancing solubility in polar solvents (logP = 1.2 vs. 2.1 for 7-methyl-5-ol). However, the methyl at position 2 sterically hinders interactions with planar biological targets, reducing anticancer efficacy .
4-Chloro-2,3-dihydrobenzofuran-5-ol
- Structure : Chloro group at position 4; hydroxyl at position 5.
- Differences : The chloro substituent increases molecular weight and lipophilicity (logP = 2.8), improving blood-brain barrier penetration. This compound shows neuroprotective effects in vitro (70% reduction in ROS at 10 µM) but lacks the methyl group’s metabolic stability .
Structural Isomers and Ring Modifications
1,3-Dihydroisobenzofuran-5-ol
- Structure : Isobenzofuran core (furan fused to benzene in a different orientation).
- Differences : Altered ring fusion changes dipole moments and π-π stacking interactions. This compound exhibits weaker binding to cytochrome P450 enzymes (Kd = 8.2 µM) compared to benzofuran analogs .
Data Tables: Key Comparisons
Table 2. Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Molecular Weight (g/mol) |
|---|---|---|---|
| 7-Methyl-2,3-dihydrobenzofuran-5-ol | 2.1 | 1.8 | 164.20 |
| (2-Methyl-2,3-dihydrobenzofuran-5-yl)-methanol | 1.2 | 4.5 | 166.17 |
| 4-Chloro-2,3-dihydrobenzofuran-5-ol | 2.8 | 0.9 | 170.59 |
| 5-Nitro-2,3-dihydrobenzofuran-7-ol | 1.9 | 0.7 | 195.15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
